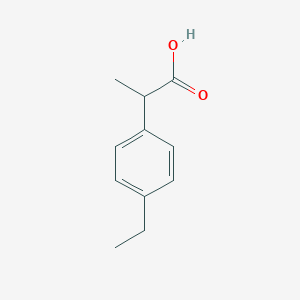

p-Ethylhydratropic acid

Descripción

Significance within Arylpropanoic Acid Derivatives Research

Arylpropanoic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.nethumanjournals.comijpsr.com The quintessential member of this class is Ibuprofen (B1674241), chemically known as 2-(4-isobutylphenyl)propanoic acid. researchgate.netresearchgate.nethumanjournals.com The biological activity of these derivatives is closely linked to their chemical structure, particularly the nature of the substituent on the aryl ring. researchgate.netijpsr.com

The presence and nature of the carboxyl group are also critical for the broad-spectrum pharmacological activity observed in this class of compounds. researchgate.netijpsr.com Studies have shown that replacing the carboxyl group with other functional groups can lead to a decrease in activity. researchgate.netijpsr.com

Role as a Reference Compound in Pharmaceutical Analysis and Synthesis

In the pharmaceutical industry, ensuring the purity and quality of drug substances is paramount. 2-(4-Ethylphenyl)propanoic acid is recognized as a specified impurity of Ibuprofen by the European Pharmacopoeia (EP), where it is designated as Ibuprofen Impurity N. nih.govcymitquimica.comlgcstandards.com As such, it is used as a certified reference material in analytical testing to detect and quantify its presence in batches of Ibuprofen. lgcstandards.comsigmaaldrich.com This is crucial for meeting regulatory requirements and ensuring the safety and efficacy of the final drug product.

The synthesis of arylpropanoic acids can sometimes lead to the formation of related impurities. Therefore, having access to pure reference standards of potential impurities like 2-(4-Ethylphenyl)propanoic acid is essential for developing and validating analytical methods, such as chromatography, to monitor the purity of the active pharmaceutical ingredient (API). lgcstandards.com These reference standards are produced under stringent quality control measures, often in accordance with ISO 17034 and ISO/IEC 17025, to guarantee their identity and purity. sigmaaldrich.comlgcstandards.com

Chemical and Physical Properties of 2-(4-Ethylphenyl)propanoic acid

| Property | Value |

| IUPAC Name | 2-(4-ethylphenyl)propanoic acid nih.gov |

| Molecular Formula | C11H14O2 nih.govcymitquimica.comchemsynthesis.comfda.gov |

| Molecular Weight | 178.23 g/mol nih.govsigmaaldrich.com |

| CAS Number | 3585-52-2 nih.govcymitquimica.comlgcstandards.com |

| Synonyms | p-Ethylhydratropic Acid, 2-(4-Ethylphenyl)propionic Acid, Ibuprofen Impurity N nih.govcymitquimica.com |

| Appearance | Off-white powder |

| Purity | 97% sigmaaldrich.com |

| Storage Temperature | 2-8°C Refrigerator, Ambient Storage sigmaaldrich.com |

This table was generated based on the data in the text.

Calculated Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.7 | PubChem |

| Standard Gibbs free energy of formation (ΔfG°) | -123.66 kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -315.40 kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 20.06 kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 66.06 kJ/mol | Joback Calculated Property chemeo.com |

| Log10 of Water solubility in mol/l (log10WS) | -2.56 | Crippen Calculated Property chemeo.com |

| Octanol/Water partition coefficient (logPoct/wat) | 2.437 | Crippen Calculated Property chemeo.com |

| McGowan's characteristic volume (McVol) | 149.530 ml/mol | McGowan Calculated Property chemeo.com |

| Critical Pressure (Pc) | 3103.64 kPa | Joback Calculated Property chemeo.com |

| Kovats Retention Index (Standard non-polar) | 1473 | NIST Mass Spectrometry Data Center nih.gov |

This table was generated based on the data in the text.

Structure

2D Structure

Propiedades

IUPAC Name |

2-(4-ethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMCZELQCNPMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3585-52-2 | |

| Record name | 2-(4-Ethylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-ethylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-ETHYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TM57OUE60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Ethylphenyl Propanoic Acid

Historical and Contemporary Synthesis Routes

The synthesis of 2-(4-ethylphenyl)propanoic acid and its analogs has traditionally been achieved through multi-step sequences. A common historical approach involves the Friedel-Crafts reaction as a key carbon-carbon bond-forming step.

A prevalent contemporary route involves the Friedel-Crafts reaction between an alkylbenzene, such as ethylbenzene (B125841), and an α-halopropionyl halide, followed by hydrolysis. For instance, the reaction of ethylbenzene with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride yields an intermediate, ethyl 2-(4-ethylphenyl)propionate. Subsequent hydrolysis of this ester, typically under acidic or basic conditions, affords the final product, 2-(4-ethylphenyl)propanoic acid. This method is advantageous due to the ready availability of the starting materials and the robustness of the Friedel-Crafts reaction.

An alternative pathway begins with 4-methylacetophenone, which can be converted to 2-(4-methylphenyl)propionic acid. This intermediate can then be subjected to further modifications. For example, bromination of the methyl group on the phenyl ring can be achieved to produce 2-(4-bromomethylphenyl)propanoic acid, a versatile intermediate for further derivatization.

The hydrolysis of nitrile precursors also represents a viable synthetic route. For example, 2-(4-methylphenyl)propionitrile can be hydrolyzed under acidic conditions, such as refluxing with 5 N HCl, to yield 2-(4-methylphenyl)propionic acid. nih.gov This nitrile can be synthesized from 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate (B104242) by reaction with sodium cyanide. nih.gov

The table below summarizes some of the key reactions and their reported yields in the synthesis of 2-(4-ethylphenyl)propanoic acid and its precursors.

| Reaction | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| Nitrile Synthesis | 1-(4-Methylphenyl)ethyl 4-methylbenzenesulfonate, NaCN | DMSO, 90°C | 2-(4-Methylphenyl)propionitrile | 68 | nih.gov |

| Nitrile Hydrolysis | 2-(4-Methylphenyl)propionitrile | 5 N HCl, reflux | 2-(4-Methylphenyl)propanoic acid | 78 | nih.gov |

| Bromination | 2-(4-Methylphenyl)propanoic acid, Bromine | Ethyl acetate (B1210297), HBr (cat.), room temp. | 2-(4-(Bromomethyl)phenyl)propanoic acid | 79 | nih.gov |

Advanced Stereoselective Synthesis Approaches

Given that 2-(4-ethylphenyl)propanoic acid possesses a stereocenter at the α-carbon, the development of stereoselective synthetic methods to obtain enantiomerically pure forms is of significant interest. Asymmetric synthesis and chiral resolution are the two primary strategies employed to achieve this.

Asymmetric Synthesis:

A powerful method for asymmetric synthesis involves the use of chiral auxiliaries. The Evans oxazolidinone auxiliaries have been successfully employed for the asymmetric synthesis of various 2-arylpropionic acids. clockss.orgnih.gov In this approach, the chiral auxiliary is first acylated with the corresponding phenylacetic acid derivative. The resulting N-acyloxazolidinone is then deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation with a methylating agent. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched 2-arylpropanoic acid. This method offers high levels of stereocontrol and provides access to either enantiomer by selecting the appropriate chiral auxiliary. For instance, an optically active phenylpropanoic acid derivative has been efficiently prepared in high optical purity using the Evans chiral oxazolidinone technique as a key step. nih.gov

Chiral Resolution:

Chiral resolution is a classical method used to separate racemic mixtures into their individual enantiomers. wikipedia.org This can be achieved by several techniques:

Diastereomeric Salt Formation: This is the most common method and involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the acid.

Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For example, enantioselective esterification can be used for the kinetic resolution of racemic 2-aryloxypropanoic acids. clockss.org This involves using a chiral acyl-transfer catalyst, an activating agent, and an achiral alcohol to selectively esterify one enantiomer, allowing for the separation of the unreacted enantiomer and the esterified product with high enantiomeric excess. clockss.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed for the analytical and preparative separation of enantiomers. nih.gov For example, the direct enantiomeric resolution of racemic 2-(4-chloro-2-methylphenoxy)propanoic acid has been demonstrated on an Enantiopac (α1-acid glycoprotein) chiral HPLC column. nih.gov

Derivatization and Analog Synthesis Strategies

The core structure of 2-(4-ethylphenyl)propanoic acid allows for extensive derivatization to create a library of analogs with potentially new or enhanced properties. These modifications can be broadly categorized into alterations of the aromatic ring and the synthesis of heterocyclic derivatives.

Synthesis of Propanoic Acid Derivatives with Modified Aromatic Rings

The aromatic ring of 2-(4-ethylphenyl)propanoic acid is amenable to various electrophilic substitution reactions, allowing for the introduction of different functional groups. A key intermediate for such modifications is 2-(4-bromomethylphenyl)propanoic acid, which can be synthesized from 2-(4-methylphenyl)propanoic acid. nih.gov

One common modification is the bromination of the benzylic position of the ethyl group. For instance, 2-(4-methylphenyl)propanoic acid can be treated with bromine in the presence of a catalytic amount of hydrobromic acid to yield 2-(4-(bromomethyl)phenyl)propanoic acid. nih.gov This brominated derivative serves as a versatile precursor for further functionalization through nucleophilic substitution reactions at the benzylic carbon.

The synthesis of 2-(4-bromomethylphenyl)propanoic acid has been approached through various routes, including the bromination of 2-(4-methylphenyl)propionic acid. nih.gov Alternative methods start from p-methylstyrene or toluene (B28343) and involve multiple steps such as chlorination, Grignard reaction, carboxylation, and bromination. nih.gov

Synthesis of Heterocyclic Derivatives Incorporating the Propanoic Acid Moiety

The propanoic acid moiety of 2-(4-ethylphenyl)propanoic acid can be incorporated into various heterocyclic systems. A common strategy involves utilizing the 2-(4-bromomethylphenyl)propanoic acid intermediate. This compound can react with a variety of heterocyclic thiols in a nucleophilic substitution reaction to generate a diverse range of heterocyclic derivatives. nih.gov

For example, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives have been synthesized by reacting 2-(4-bromomethylphenyl)propanoic acid with different (benz)azolylthiol derivatives in acetone. nih.gov This general procedure has been used to synthesize derivatives containing thiazoline, triazole, and benzimidazole (B57391) rings. nih.gov

The table below showcases a selection of heterocyclic derivatives synthesized from 2-(4-bromomethylphenyl)propanoic acid.

| Heterocyclic Moiety | Reactant with 2-(4-bromomethylphenyl)propanoic acid | Product | Reference |

| Dihydrothiazole | 2-Thiazoline-2-thiol | 2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)phenyl)propanoic acid | nih.gov |

| Triazole | 4-Methyl-4H-1,2,4-triazole-3-thiol | 2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid | nih.gov |

| Benzimidazole | 2-Mercaptobenzimidazole | 2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid | nih.gov |

| Chloro-benzimidazole | 5-Chloro-1H-benzo[d]imidazole-2-thiol | 2-(4-(((5-Chloro-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid | nih.gov |

| Methoxy-benzimidazole | 5-Methoxy-1H-benzo[d]imidazole-2-thiol | 2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid | nih.gov |

Chemical Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms and the nature of intermediates is crucial for optimizing synthetic routes and controlling product outcomes. The synthesis of 2-(4-ethylphenyl)propanoic acid involves several key chemical transformations with well-established mechanisms.

Friedel-Crafts Acylation Mechanism:

The Friedel-Crafts acylation is a cornerstone of the synthesis. wikipedia.orgnih.gov The mechanism involves the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst, typically AlCl₃, reacts with the acyl chloride (e.g., 2-chloropropionyl chloride) to form a complex. This complex then loses a chloride ion to generate a resonance-stabilized acylium ion (RCO⁺). wikipedia.orgresearchgate.net

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of ethylbenzene attacks the electrophilic acylium ion, forming a carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost in this step. wikipedia.orgresearchgate.net

Deprotonation and Regeneration of Catalyst: A base, such as the AlCl₄⁻ formed in the first step, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. wikipedia.orgresearchgate.net

A key advantage of Friedel-Crafts acylation over alkylation is that the acylium ion does not undergo rearrangement, leading to a single constitutional isomer. researchgate.net

Hydrolysis of Ester Intermediates:

The hydrolysis of the intermediate ester, ethyl 2-(4-ethylphenyl)propionate, to the final carboxylic acid can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process. bldpharm.comnih.gov The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. bldpharm.comnih.gov Proton transfer and elimination of an alcohol molecule lead to the formation of the carboxylic acid and regeneration of the acid catalyst. bldpharm.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction. lgcstandards.comgoogle.com A hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. google.com The intermediate then collapses, eliminating an alkoxide ion as the leaving group. The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt. google.com Acidification in a separate workup step is required to obtain the final carboxylic acid.

Intermediate Characterization:

The characterization of intermediates is essential for monitoring reaction progress and confirming the structure of the products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for this purpose. For example, in the synthesis of 2-phenylpropionic acid, the progress of the hydrolysis of 2-phenylpropionitrile can be monitored by gas chromatography (GC) and Thin-Layer Chromatography (TLC) to detect the presence of the intermediate amide and the final acid product. orgsyn.org The final product, 2-phenylpropionic acid, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. orgsyn.org Similarly, intermediates in the synthesis of 2-(4-ethylphenyl)propanoic acid, such as ethyl 2-(4-ethylphenyl)propionate, can be characterized using these techniques to ensure the desired reaction has occurred before proceeding to the next step.

Stereochemical Investigations of 2 4 Ethylphenyl Propanoic Acid

Enantiomeric Forms and Chiral Purity Assessment

2-(4-Ethylphenyl)propanoic acid exists as a pair of enantiomers due to its chiral center. These enantiomers are designated as (S)-(+)-2-(4-Ethylphenyl)propanoic acid and (R)-(-)-2-(4-Ethylphenyl)propanoic acid. A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate, denoted as (RS)-2-(4-Ethylphenyl)propanoic acid. sigmaaldrich.comlgcstandards.com While chemically identical in an achiral environment, enantiomers exhibit different physiological and pharmacological activities, making the assessment of enantiomeric or chiral purity a critical aspect of its analysis.

The primary method for determining the chiral purity and quantifying the individual enantiomers in a sample is High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral environment to differentiate between the enantiomers. Assessment typically involves one of two main approaches:

Direct Chiral HPLC: This method uses a Chiral Stationary Phase (CSP), which is a column packing material that is itself enantiomerically pure. The enantiomers of the analyte interact differently with the CSP, causing them to travel through the column at different rates and thus be separated.

Indirect Chiral HPLC: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form two diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column.

The most common detection method paired with HPLC for this purpose is UV spectrophotometry. The concentration of each enantiomer is determined based on the peak area in the resulting chromatogram.

Table 1: Enantiomeric Forms of 2-(4-Ethylphenyl)propanoic Acid

| Form | Name | Description |

| (S)-enantiomer | (S)-2-(4-Ethylphenyl)propanoic acid | One of the two mirror-image forms of the molecule. |

| (R)-enantiomer | (R)-2-(4-Ethylphenyl)propanoic acid | The corresponding mirror-image form to the (S)-enantiomer. |

| Racemic Mixture | (RS)-2-(4-Ethylphenyl)propanoic acid | An equimolar (1:1) mixture of the (S) and (R) enantiomers. sigmaaldrich.comlgcstandards.com |

Influence of Stereochemistry on Molecular Interactions

The distinct three-dimensional structure of each enantiomer dictates how it interacts with other chiral molecules, a concept often compared to the way a left hand will only fit into a left-handed glove. This stereospecific interaction is the foundation of their different biological activities and the basis for their analytical separation.

In a biological context, the receptors, enzymes, and other proteins that drugs interact with are composed of chiral L-amino acids, creating a specific chiral environment. Consequently, one enantiomer of a chiral drug may fit perfectly into a binding site and elicit a desired response, while the other enantiomer may fit poorly or not at all, resulting in lower activity or a different effect entirely. For the class of 2-arylpropionic acids, to which 2-(4-Ethylphenyl)propanoic acid belongs, it is often the (S)-enantiomer that is responsible for the primary anti-inflammatory activity. mdpi.com

This same principle governs chiral separation techniques. In chiral HPLC, the chiral stationary phase provides a specific 3D environment. The enantiomers of 2-(4-Ethylphenyl)propanoic acid form transient diastereomeric complexes with the stationary phase, and the differing stability of these complexes leads to their separation. nih.gov The elution order of the enantiomers can even be reversed by choosing a different type of chiral stationary phase, demonstrating the profound influence of stereochemistry on these molecular-level interactions. nih.gov

Chiral Separation and Resolution Techniques

The process of separating a racemic mixture into its individual enantiomers is known as chiral resolution. For 2-(4-Ethylphenyl)propanoic acid, this is most commonly achieved through chromatographic methods or classical chemical resolution. mdpi.comyoutube.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used tool for chiral separation. mdpi.com The versatility of HPLC allows for several strategies:

Chiral Stationary Phases (CSPs): This is the most direct and common HPLC method. The racemic mixture is passed through a column containing a CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and protein-based columns are effective for resolving 2-arylpropionic acids. mdpi.com

Chiral Mobile Phase Additives (CMPAs): In this technique, a chiral selector, such as cyclodextrin, is added to the mobile phase. mdpi.com The selector forms temporary, diastereomeric complexes with the enantiomers in the mobile phase, and these complexes interact differently with the (achiral) stationary phase, enabling separation.

Classical Chemical Resolution: This traditional method involves converting the pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional means like fractional crystallization. youtube.com The process for a racemic carboxylic acid like 2-(4-Ethylphenyl)propanoic acid typically involves:

Reacting the racemic acid with a single, pure enantiomer of a chiral base (the resolving agent), such as an optically active amine.

This reaction forms a pair of diastereomeric salts.

Due to their different solubilities, one diastereomeric salt preferentially crystallizes from the solution.

The crystallized salt is separated by filtration.

An acid is then used to treat the separated salt, which protonates the carboxylate and removes the resolving agent, yielding the single, desired enantiomer of the acid. youtube.com

Table 2: Summary of Chiral Resolution Techniques

| Technique | Principle | Key Components |

| Direct Chiral HPLC | Differential interaction of enantiomers with a chiral surface. | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based, protein-based). mdpi.com |

| Indirect Chiral HPLC | Separation of diastereomers formed by reaction with a chiral agent. | Chiral Derivatizing Agent, standard achiral column. |

| HPLC with CMPA | Formation of transient diastereomeric complexes in the mobile phase. | Chiral Mobile Phase Additive (e.g., cyclodextrin). mdpi.com |

| Classical Resolution | Separation of diastereomeric salts based on different physical properties. | Chiral Resolving Agent (e.g., a pure enantiomer of a chiral amine). youtube.com |

Stereochemical Inversion and Racemization Processes

Stereochemical inversion is the process where one enantiomer is converted into the other. When this occurs in a way that leads to a 1:1 mixture of enantiomers, it is called racemization. The stability of the stereocenter in 2-(4-Ethylphenyl)propanoic acid is a key consideration.

In biological systems, some 2-arylpropionic acids are known to undergo unidirectional metabolic chiral inversion, where the less active (R)-enantiomer is converted to the more active (S)-enantiomer by the body. This process is enzyme-mediated and adds a layer of complexity to the pharmacokinetics of this class of compounds.

From a chemical perspective, racemization can occur under certain laboratory conditions. The hydrogen atom on the chiral carbon is acidic and can be abstracted under basic conditions, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of both (R) and (S) enantiomers. Exposure to harsh conditions such as high temperatures or strong acids or bases can facilitate this process. However, during analytical procedures such as well-developed HPLC methods, conditions are typically mild enough that racemization is negligible, ensuring an accurate measurement of the original enantiomeric composition. nih.gov

Advanced Analytical Methodologies for 2 4 Ethylphenyl Propanoic Acid Research

Chromatographic Techniques Development and Validation

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For 2-(4-ethylphenyl)propanoic acid, various chromatographic techniques have been developed and validated to ensure accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Speed HPLC

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 2-(4-ethylphenyl)propanoic acid, particularly in the context of pharmaceutical quality control where it is often monitored as an impurity. researchgate.netresearchgate.net Reversed-phase (RP) HPLC is the most common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.netpensoft.net

Method development for this analyte involves optimizing several parameters. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netpensoft.netpensoft.net Adjusting the pH of the buffer is crucial for controlling the retention time of the acidic analyte. pensoft.netnih.gov Detection is commonly performed using a UV detector, with wavelengths set around 220 nm or 264 nm to achieve high sensitivity. researchgate.netresearchgate.net

Validation of these HPLC methods is performed according to international guidelines (e.g., ICH) to ensure linearity, precision, accuracy, specificity, and robustness. pensoft.netresearchgate.net For instance, a validated method for a related compound demonstrated good linearity with a correlation coefficient (r²) greater than 0.999. researchgate.net

Ultra-High-Speed HPLC (UHPLC or UPLC), which uses columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC. sielc.com It provides faster analysis times and improved resolution, which is essential for high-throughput screening and complex sample analysis. pharmtech.com The fundamental principles of separation remain the same as in HPLC, but the instrumentation is designed to handle higher backpressures. sielc.com

Table 1: HPLC/UHPLC Method Parameters for Analysis of 2-(4-Ethylphenyl)propanoic Acid and Related Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | ChromSpher C18 (100 mm x 3 mm, 5 µm) researchgate.net | Zr-CARB (150 mm x 4.6 mm, 5 µm) nih.gov | C18 (150x4 mm i.d., 5 μm) pensoft.net |

| Mobile Phase | Sodium phosphate buffer (pH 3.0) and methanol (40:60, v/v) researchgate.net | Acetonitrile and phosphate buffer (pH 3.5, 25 mM) (38:62, v/v) nih.gov | Acetonitrile and Phosphate buffer (pH 3.0) (50:50, v/v) pensoft.net |

| Flow Rate | Not Specified | 1.2 mL/min nih.gov | 1.0 mL/min pensoft.net |

| Detection | UV at 220 nm researchgate.net | Fluorescence (Ex: 220 nm, Em: 285 nm) nih.gov | UV/VIS at 225 nm pensoft.net |

| Temperature | Not Specified | 80 °C nih.gov | 30 °C pensoft.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For carboxylic acids like 2-(4-ethylphenyl)propanoic acid, direct analysis can be challenging due to their polarity and low volatility. Therefore, derivatization is often employed to convert the acid into a more volatile ester or silyl (B83357) derivative, making it amenable to GC analysis. nih.gov

However, methods for the direct analysis of free fatty acids have also been developed. These often utilize special capillary columns with polar stationary phases, such as those coated with Carbowax 20M and phosphoric acid, or porous polymer beads. cerealsgrains.org The NIST Mass Spectrometry Data Center reports the use of OV-101 capillary columns for the analysis of 2-(4-ethylphenyl)propanoic acid. nist.gov

The mass spectrometer provides definitive identification by generating a unique mass spectrum based on the fragmentation pattern of the molecule upon electron ionization. thepharmajournal.com This high specificity makes GC-MS an excellent technique for confirmation and identification, even in complex matrices. The Kovats retention index, a standardized measure of retention time, for 2-(4-ethylphenyl)propanoic acid on a standard non-polar column is reported as 1473. nih.gov

Table 2: GC-MS Parameters for Carboxylic Acid Analysis

| Parameter | General Method for Volatile Fatty Acids cerealsgrains.org | Phytoconstituent Analysis thepharmajournal.com |

|---|---|---|

| Column | 0.3% Carbowax 20M & 0.1% H₃PO₄ on 60-80 mesh Carbopack C | PE-5MS (30m x 0.250mm x 0.250µm) |

| Carrier Gas | Nitrogen or Helium | Helium at 1 mL/min |

| Injection | Direct injection of aqueous solution | 1µL injection volume, 250 °C injector temp |

| Temperature Program | Isothermal or programmed ramp | Start at 75 °C, ramp 10 °C/min to 280 °C, hold 15 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Mass Spectrometer (MS), EI source at 220 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For detecting minute quantities of 2-(4-ethylphenyl)propanoic acid, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high sensitivity and selectivity of a triple quadrupole mass spectrometer. thermofisher.com It is particularly valuable for analyzing environmental samples or biological fluids where the analyte concentration can be extremely low. thermofisher.comnih.gov

The methodology often involves online solid-phase extraction (SPE) to pre-concentrate the analyte from a large sample volume, thereby significantly lowering the limits of detection to the pg/mL level. thermofisher.com The mobile phase must be compatible with mass spectrometry, meaning volatile buffers like formic acid or ammonium (B1175870) acetate are used instead of non-volatile phosphate buffers. sielc.com

In the MS/MS system, the first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in a collision cell. The second quadrupole selects a specific product ion for detection. This process, known as Selected Reaction Monitoring (SRM), drastically reduces background noise and enhances selectivity, allowing for reliable quantification at trace levels. thermofisher.com

Table 3: LC-MS/MS Parameters for Trace Analysis of Organic Acids

| Parameter | Pharmaceuticals in Water thermofisher.com | Perfluorinated Carboxylic Acids in Water nih.gov |

|---|---|---|

| Pre-concentration | Online SPE with Hypersil GOLD aQ trapping column | Offline SPE with Oasis WAX or Strata X-AW |

| Analytical Column | Accucore aQ or Hypersil GOLD aQ (2.1 x 100 mm) | Kinetex C18 |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (for positive ion mode) | Acidic eluent |

| Mass Spectrometer | TSQ Endura triple quadrupole with H-ESI source | Tandem Mass Spectrometer (LC-MS/MS) |

| Detection Mode | Selected Reaction Monitoring (SRM) | Not Specified |

| Limit of Quantification (LOQ) | pg/mL levels | 0.6 to 26 ng/L |

Spectroscopic and Electrochemical Characterization Methods

Beyond chromatography, spectroscopic and electrochemical methods are indispensable for the complete characterization of 2-(4-ethylphenyl)propanoic acid, from elucidating its structure to developing novel detection platforms.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the definitive techniques for determining the chemical structure of a molecule.

Mass Spectrometry provides the molecular weight and elemental composition of 2-(4-ethylphenyl)propanoic acid. High-resolution MS can determine the exact mass (178.099379685 Da), which confirms its molecular formula, C₁₁H₁₄O₂. nih.gov The fragmentation pattern observed in the mass spectrum gives clues about the molecule's substructures.

NMR spectroscopy (both ¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework.

¹H NMR would show distinct signals for the aromatic protons on the ethylphenyl group, the methine proton adjacent to the carboxylic acid, the methyl group protons, the ethyl group's methylene (B1212753) and methyl protons, and the acidic proton of the carboxyl group.

¹³C NMR would reveal the number of unique carbon atoms, distinguishing between aromatic, aliphatic, and carbonyl carbons.

Together, MS and NMR data allow for the unambiguous structural elucidation and confirmation of 2-(4-ethylphenyl)propanoic acid.

Table 4: Spectroscopic Data for 2-(4-Ethylphenyl)propanoic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₂ | nih.govfda.gov |

| Molecular Weight | 178.23 g/mol | nih.govfda.gov |

| Exact Mass | 178.099379685 Da | nih.gov |

| InChIKey | VGMCZELQCNPMQV-UHFFFAOYSA-N | nih.govfda.gov |

| GC-MS Kovats Index (non-polar) | 1473 | nih.gov |

Advanced Electrochemical Sensing Techniques

Electrochemical sensors offer a promising avenue for the rapid, cost-effective, and portable detection of chemical species. While specific sensors for 2-(4-ethylphenyl)propanoic acid are not widely reported, the principles used for other carboxylic acids and organic molecules are directly applicable. These methods measure changes in electrical signals (potential or current) that occur when the target analyte interacts with a specially designed electrode surface. nih.gov

Techniques like voltammetry can be used to derive information about an analyte by measuring the current as a function of applied potential. nih.gov The development of novel sensor materials is key to improving sensitivity and selectivity. For instance, sensors based on graphene nanosheets have been developed for the detection of perfluorinated carboxylic acids, demonstrating high sensitivity and low detection limits in the nanomolar (nM) range. nih.gov Other advanced materials include covalent organic frameworks (COFs), which can be engineered to have specific adsorption sites for target molecules, enabling the simultaneous detection of multiple analytes. mdpi.com

The development of an electrochemical sensor for 2-(4-ethylphenyl)propanoic acid would involve modifying an electrode (e.g., glassy carbon electrode) with a material that selectively interacts with the analyte. This interaction would then be transduced into a measurable electrical signal, with the signal magnitude correlating to the analyte's concentration.

Table 5: Performance of Advanced Electrochemical Sensors for Carboxylic Acid Detection

| Sensor Type | Target Analyte | Sensitivity | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Graphene-Based Sensor | Perfluorooctanoic acid (PFOA) | 50.75 μA·μM⁻¹·cm⁻² | 10.4 nM | nih.gov |

| Graphene-Based Sensor | Perfluorodecanoic acid (PFDA) | 29.58 μA·μM⁻¹·cm⁻² | 16.6 nM | nih.gov |

| COF-Based Sensor | Various Heavy Metal Ions (e.g., Pb²⁺) | Not Specified | 0.309 nM | mdpi.com |

Impurity Profiling and Stability-Indicating Methods

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, aimed at identifying and quantifying all potential impurities in a drug substance. Stability-indicating methods are analytical procedures that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or other excipients. These methods are crucial for assessing the stability of a drug substance under various environmental conditions.

For a compound like 2-(4-Ethylphenyl)propanoic acid, which is itself an impurity, a comprehensive impurity profile would involve the identification of any related substances that could arise during its synthesis or degradation. Forced degradation studies are a key component of developing stability-indicating methods. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.

Detailed Research Findings

The primary analytical technique for impurity profiling and stability studies of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen (B1674241) and its related compounds is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for the identification of unknown impurities.

Data on Potential Impurities and Degradants

Given the absence of specific public data on the impurity profile of 2-(4-Ethylphenyl)propanoic acid, the following table is a hypothetical representation based on common degradation pathways for structurally similar compounds. This illustrates the type of data that would be generated from a formal stability study.

Table 1: Hypothetical Impurity Profile of 2-(4-Ethylphenyl)propanoic Acid

| Impurity/Degradant Name | Potential Origin | Analytical Technique for Detection | Hypothetical Retention Time (min) |

|---|---|---|---|

| 2-(4-Acetylphenyl)propanoic acid | Oxidation | HPLC-UV/MS | 8.5 |

| 1-(4-Ethylphenyl)ethan-1-one | Decarboxylation | GC-MS, HPLC-UV | 12.2 |

| 4-Ethylbenzoic acid | Oxidation | HPLC-UV/MS | 6.8 |

| Unknown Degradant 1 | Hydrolysis (Acidic) | HPLC-MS/MS | 10.1 |

| Unknown Degradant 2 | Hydrolysis (Basic) | HPLC-MS/MS | 7.3 |

Stability-Indicating Method Parameters

A robust stability-indicating HPLC method for 2-(4-Ethylphenyl)propanoic acid would be developed and validated according to ICH guidelines. The following table outlines typical parameters for such a method.

Table 2: Typical Parameters for a Stability-Indicating HPLC Method

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a phosphate buffer (pH adjusted) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) or Diode Array Detector (DAD) for peak purity analysis |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

| Run Time | Sufficient to allow for the elution of all potential degradants |

In the context of Ibuprofen analysis, various HPLC methods have been established to separate it from its impurities, including 2-(4-Ethylphenyl)propanoic acid. These methods often utilize reversed-phase chromatography with UV detection. The validation of such methods would demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring their suitability for quality control and stability testing.

Molecular and Cellular Biological Investigations of 2 4 Ethylphenyl Propanoic Acid and Derivatives

Mechanism of Action at the Molecular Level

The molecular mechanisms of 2-(4-Ethylphenyl)propanoic acid and its structural analogues, primarily belonging to the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs), have been the subject of extensive investigation. The primary mode of action involves the inhibition of cyclooxygenase (COX) enzymes, but recent studies have uncovered additional, COX-independent pathways that contribute to their pharmacological effects.

Cyclooxygenase (COX) Isoform Inhibition Studies

The principal pharmacological effect of 2-arylpropionic acids is derived from their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923) and other pro-inflammatory eicosanoids. dergipark.org.trmednexus.org There are two primary isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological "housekeeping" functions, such as protecting the stomach lining and supporting platelet aggregation. mednexus.orgfrontiersin.org In contrast, the expression of COX-2 is typically low in most tissues but is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. mednexus.org The anti-inflammatory and analgesic properties of traditional NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effect of gastrointestinal upset is linked to the concurrent inhibition of COX-1. oup.comdrugbank.com

Compounds like Ibuprofen (B1674241), a close structural analogue of 2-(4-Ethylphenyl)propanoic acid, are classified as non-selective, reversible inhibitors of both COX-1 and COX-2. ijcmas.commdpi.com The inhibition is competitive, meaning the drug vies with the natural substrate, arachidonic acid, for binding to the enzyme's active site. ijcmas.comnih.gov X-ray crystallography studies have shown that the carboxylate group of profens like Ibuprofen forms critical interactions with residues such as Arginine-120 and Tyrosine-355 at the entrance of the cyclooxygenase channel, effectively blocking substrate access. ijcmas.com

Ketoprofen, another member of the profen class, also acts as a potent, non-specific inhibitor of both COX-1 and COX-2. microbiologyresearch.orgwikipedia.org Studies on its metabolites have revealed more complex interactions; for instance, the S-ketoprofen CoA-thioester metabolite has been shown to cause irreversible inhibition of COX-2, while its inhibition of COX-1 remains reversible. nih.gov This suggests that the metabolic fate of these compounds can influence their specific inhibitory profile. nih.gov

While direct inhibitory data for 2-(4-Ethylphenyl)propanoic acid is not extensively documented, its structural similarity to Ibuprofen and Ketoprofen strongly suggests it functions as a non-selective inhibitor of both COX-1 and COX-2.

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| S-(+)-Ketoprofen | COX-1 | 1.9 nM | microbiologyresearch.org |

| S-(+)-Ketoprofen | COX-2 | 27 nM | microbiologyresearch.org |

| Pelubiprofen (B1679217) | COX-1 | 10.66 µM | frontiersin.org |

| Pelubiprofen | COX-2 | 2.88 µM | frontiersin.org |

Modulation of Cellular Signaling Pathways (e.g., NRF2 Activation)

Beyond COX inhibition, recent research has identified a novel, COX-independent anti-inflammatory mechanism for a subset of NSAIDs, including Ibuprofen, involving the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.govresearchgate.net NRF2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of numerous antioxidant and cytoprotective genes. nih.govelsevierpure.com

Under normal conditions, NRF2 is held in the cytoplasm by its chaperone protein, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. nih.govnih.gov Certain electrophilic compounds can interact with cysteine residues on KEAP1, disrupting the NRF2-KEAP1 complex and allowing NRF2 to translocate to the nucleus. nih.gov Once in the nucleus, NRF2 activates the Antioxidant Response Element (ARE), driving the transcription of protective genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govfrontiersin.org

A 2022 study demonstrated that Ibuprofen and Indomethacin, but not Ketoprofen, induce the expression of canonical NRF2 target genes in myeloid cells in an NRF2-dependent manner. nih.govresearchgate.net This activation was shown to be dependent on the Cysteine 151 residue of KEAP1. nih.gov This finding highlights a non-canonical mechanism that contributes to the anti-inflammatory effects of these specific NSAIDs, which is separate from their ability to inhibit prostaglandin (B15479496) synthesis. nih.govresearchgate.net Given the close structural relationship between 2-(4-Ethylphenyl)propanoic acid and Ibuprofen, it is plausible that it may also possess the ability to activate the NRF2 pathway, although direct experimental evidence is currently lacking.

Interactions with Specific Molecular Targets

Research into the broader molecular interactions of profens has identified several targets beyond the COX enzymes. One significant pathway modulated by these compounds is the nuclear factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammatory gene expression. frontiersin.org In vitro studies have shown that high concentrations of Ibuprofen (IC50 = 185 µM) and its S-enantiomer (IC50 = 51 µM) can inhibit the activation and DNA binding of NF-κB in human peripheral mononuclear cells. researchgate.net A related compound, pelubiprofen, was found to suppress the expression of inflammatory genes like COX-2, iNOS, and various interleukins by inhibiting the phosphorylation of IKK-β and TAK1, key upstream kinases in the NF-κB pathway. frontiersin.org

Furthermore, some profens appear to interact with the endocannabinoid system. Ibuprofen may exert some of its effects by inhibiting the fatty acid amide hydrolase (FAAH), the enzyme that degrades the endocannabinoid anandamide. mdpi.com Additionally, metabolites of both Ibuprofen and Flurbiprofen have been shown to inhibit the COX-2-catalyzed oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), suggesting a complex interplay between the prostaglandin and endocannabinoid signaling pathways. nih.gov

In Vitro and Ex Vivo Biological Activity Assessments

The biological activities of 2-(4-Ethylphenyl)propanoic acid and its derivatives are evaluated through a variety of in vitro and ex vivo assays that probe their therapeutic mechanisms.

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic effects of profens are primarily a direct consequence of COX inhibition. By blocking COX-1 and COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of inflammation and pain. mednexus.orgdrugbank.com Prostaglandins contribute to the classic signs of inflammation by increasing vasodilation and vascular permeability. mednexus.org They also sensitize peripheral nociceptors (pain receptors) to other inflammatory mediators such as bradykinin. mednexus.org

In vitro and ex vivo models consistently demonstrate that NSAIDs like Ibuprofen and Ketoprofen reduce the production of prostaglandins such as PGE2 in response to inflammatory stimuli like lipopolysaccharide (LPS). frontiersin.org For example, pelubiprofen was shown to potently diminish PGE2 production in LPS-induced RAW 264.7 macrophage cells. frontiersin.org This reduction in prostaglandin levels is the core mechanism behind the observed decrease in inflammation, edema, and pain in both cellular and animal models of inflammation. mednexus.orgfrontiersin.org The recently identified NRF2 activation by Ibuprofen provides an additional, COX-independent anti-inflammatory mechanism by boosting the cell's endogenous antioxidant defenses. nih.govresearchgate.net

Antimicrobial and Antifungal Activity

Beyond their well-established anti-inflammatory effects, several 2-arylpropionic acids, notably Ibuprofen and Ketoprofen, have demonstrated direct antimicrobial and antifungal properties in vitro. dergipark.org.trnih.govfrontiersin.org

Antifungal Activity: Ibuprofen has shown significant antifungal activity against a range of clinically relevant fungi. It is effective against various Candida species, including C. albicans, and has demonstrated synergistic activity when combined with fluconazole, even against fluconazole-resistant strains. nih.govresearchgate.net Studies indicate a dual mechanism of action: at higher concentrations (e.g., 10 mg/mL), Ibuprofen acts as a rapid fungicidal agent by causing direct damage to the fungal cytoplasmic membrane, leading to leakage of intracellular components. microbiologyresearch.orgnih.gov At lower, fungistatic concentrations (e.g., 5 mg/mL), it appears to inhibit growth by disrupting metabolic processes. microbiologyresearch.orgnih.gov Ibuprofen is also active against Aspergillus species. mednexus.org

Antibacterial Activity: The antibacterial activity of Ibuprofen appears to be selective, with greater efficacy against Gram-positive bacteria than Gram-negative bacteria. dergipark.org.troup.com It has been shown to inhibit the growth of Staphylococcus aureus and Enterococcus faecalis. dergipark.org.tr In contrast, Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae are generally less susceptible. dergipark.org.tr Ketoprofen has also been investigated for its antibacterial potential, with studies highlighting its ability to inhibit biofilm formation and interfere with quorum sensing (QS) systems in Pseudomonas aeruginosa, which are crucial for bacterial virulence and pathogenicity. nih.govnih.gov

While no specific studies on the antimicrobial action of 2-(4-Ethylphenyl)propanoic acid were identified, the robust data for its close structural relatives suggest that it may also possess such properties.

| Compound | Organism | Activity Type | MIC (Minimum Inhibitory Concentration) | Reference |

|---|---|---|---|---|

| Ibuprofen | Candida albicans | Antifungal | 1.5 - 3 mg/mL | ijcmas.com |

| Ibuprofen | Candida tropicalis | Antifungal | 1.5 - 3 mg/mL | ijcmas.com |

| Ibuprofen | Candida parapsilosis | Antifungal | 1.5 - 3 mg/mL | ijcmas.com |

| Ibuprofen | Aspergillus spp. | Antifungal | 1000 - 2000 µg/mL | mednexus.org |

| Ibuprofen | Staphylococcus aureus | Antibacterial | >150 µg/mL | oup.com |

| Ibuprofen | Enterococcus faecalis ATCC 29212 | Antibacterial | 1000 µg/mL | dergipark.org.tr |

| Ibuprofen | Cutibacterium acnes | Antibacterial | 313 µg/mL | oup.com |

| Ketoprofen | Pseudomonas aeruginosa PAO1 | Anti-biofilm | 16-79% inhibition | nih.gov |

Antiproliferative and Antitumor Effects

There is a notable lack of specific data on the antiproliferative and antitumor effects of 2-(4-Ethylphenyl)propanoic acid in the reviewed scientific literature. While numerous studies have explored the anticancer properties of various propanoic acid derivatives, these investigations have not specifically reported on 2-(4-Ethylphenyl)propanoic acid itself.

For context, research into other related compounds has shown that certain structural modifications to the propanoic acid backbone can lead to significant antiproliferative activity. For instance, studies on N'-substituted 2,4-dihydroxybenzothiohydrazides and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated their ability to inhibit the growth of various human tumor cell lines. mdpi.com Similarly, conjugates of ibuprofen with oligo(3-hydroxybutyrate) have shown increased potential to inhibit the proliferation of colon cancer cells compared to ibuprofen alone. nih.gov However, these findings are specific to the studied derivatives and cannot be directly extrapolated to 2-(4-Ethylphenyl)propanoic acid.

Antioxidant Potential and Reactive Oxygen Species Modulation

Similar to its antiproliferative effects, the antioxidant potential and the ability of 2-(4-Ethylphenyl)propanoic acid to modulate reactive oxygen species (ROS) have not been specifically detailed in available research. The antioxidant properties of phenolic compounds are well-established, and studies on other propanoic acid derivatives, particularly those incorporating phenolic or other specific functional groups, have shown antioxidant activity.

For example, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that these compounds can possess both anticancer and antioxidant properties. nih.govresearchgate.net The antioxidant activity in these cases is often attributed to the presence of the hydroxyphenyl moiety. Another study on diphenylpropionamide derivatives also reported on their antioxidant activity, which was evaluated by their ability to scavenge ABTS radicals and reduce ROS and nitric oxide production in stimulated macrophages. mdpi.com

The general mechanisms of antioxidant action involve the scavenging of free radicals and the modulation of cellular redox states. mdpi.com However, without specific assays such as the DPPH radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay performed on 2-(4-Ethylphenyl)propanoic acid, its capacity as an antioxidant remains uncharacterized.

Cell Culture Models for Mechanistic Elucidation

To investigate the potential biological effects of compounds like 2-(4-Ethylphenyl)propanoic acid and its derivatives, a variety of well-established cell culture models are employed. These models are crucial for elucidating the mechanisms of action at a cellular level. Based on studies of related propanoic acid derivatives, the following cell lines are commonly used:

Human Cancer Cell Lines: For assessing antiproliferative and antitumor effects, a diverse panel of cancer cell lines is typically used. These include, but are not limited to, lung cancer cell lines (e.g., A549, H69, and H69AR), liver cancer cells (Hep-G2), breast cancer cells, and prostate cancer cells. mdpi.comscialert.net The use of both drug-sensitive and drug-resistant cell lines (like H69 and H69AR) allows for the evaluation of a compound's efficacy against resistant tumors. mdpi.com

Normal Human Cell Lines: To assess the selectivity and potential toxicity of a compound, non-cancerous human cell lines are used as controls. Examples include normal human liver cells (THLE-2) and non-transformed Vero cells. nih.govscialert.net Comparing the effects on cancerous versus normal cells helps in determining the therapeutic index of a potential drug candidate.

Immune Cell Lines: For studying the modulation of reactive oxygen species and inflammatory pathways, immune cells such as human polymorphonuclear leukocytes (PMNL) or macrophage cell lines (e.g., J774.A1) are utilized. mdpi.com

The table below summarizes some of the cell culture models mentioned in the literature for related compounds, which would be relevant for studying 2-(4-Ethylphenyl)propanoic acid.

| Cell Line | Type | Typical Application in Propanoic Acid Derivative Research |

| A549 | Human Lung Carcinoma | Antiproliferative and cytotoxicity assays. nih.gov |

| H69 | Human Small Cell Lung Carcinoma | Antiproliferative studies. mdpi.com |

| H69AR | Anthracycline-Resistant H69 | Assessing activity against drug-resistant cancers. mdpi.com |

| Hep-G2 | Human Liver Carcinoma | Cytotoxicity and anticancer activity screening. scialert.net |

| THLE-2 | Normal Human Liver | Control for cytotoxicity studies. scialert.net |

| Vero | Kidney epithelial cells from an African green monkey | Non-cancerous control for cytotoxicity. nih.gov |

| J774.A1 | Murine Macrophage | Studying antioxidant and anti-inflammatory effects (ROS/NO production). mdpi.com |

These cell culture models provide the foundational platforms for a wide range of in vitro assays, including MTT assays for cell viability, wound healing assays for migration, and various biochemical assays to measure enzymatic activity and protein expression, thereby enabling a detailed mechanistic understanding of a compound's biological effects. nih.govresearchgate.netscialert.net

Metabolic Fate and Biotransformation of 2 4 Ethylphenyl Propanoic Acid

In Vivo Metabolic Pathways and Metabolite Identification

While specific in vivo metabolic studies on 2-(4-Ethylphenyl)propanoic acid are not extensively documented, its metabolic pathways can be largely inferred from the well-established metabolism of ibuprofen (B1674241) in mammalian systems. The metabolism of ibuprofen primarily involves oxidation of its isobutyl side chain by cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP2C8. pharmgkb.orgnih.gov

By analogy, the primary in vivo metabolic pathway for 2-(4-Ethylphenyl)propanoic acid is expected to be the hydroxylation of the ethyl group at the benzylic position (α-hydroxylation) or the terminal methyl group (β-hydroxylation). Further oxidation of the resulting alcohol metabolites can lead to the formation of a carboxylic acid derivative. Additionally, hydroxylation of the aromatic ring is a possible, though generally minor, metabolic route for phenylpropanoic acids.

The primary metabolites anticipated from the in vivo biotransformation of 2-(4-Ethylphenyl)propanoic acid are outlined in the table below.

| Metabolite Name | Metabolic Reaction | Anticipated Biological Matrix |

|---|---|---|

| 2-(4-(1-Hydroxyethyl)phenyl)propanoic acid | α-Hydroxylation of the ethyl side chain | Urine, Plasma |

| 2-(4-(2-Hydroxyethyl)phenyl)propanoic acid | β-Hydroxylation of the ethyl side chain | Urine, Plasma |

| 2-(4-Carboxyphenyl)propanoic acid | Oxidation of the hydroxyethyl (B10761427) group | Urine, Plasma |

| 2-(4-Ethyl-hydroxyphenyl)propanoic acid | Aromatic hydroxylation | Urine, Plasma |

The identification of these metabolites in biological samples would typically be achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the separation, detection, and structural elucidation of the metabolites.

Enzymatic Biotransformation Studies

The enzymatic processes driving the metabolism of 2-(4-Ethylphenyl)propanoic acid are predicted to be analogous to those for ibuprofen, involving key enzyme families.

Cytochrome P450 Enzymes: The initial and rate-limiting step in the metabolism of many xenobiotics, including profens, is oxidation by CYP enzymes. For ibuprofen, CYP2C9 is the primary enzyme responsible for the formation of hydroxylated metabolites. pharmgkb.orgnih.govalfa-chemistry.com It is highly probable that CYP2C9 and other CYP isoforms also catalyze the hydroxylation of the ethyl side chain and aromatic ring of 2-(4-Ethylphenyl)propanoic acid.

Acyl-CoA Ligases: Another important enzymatic transformation for profens is the formation of acyl-CoA thioesters. This reaction is catalyzed by acyl-CoA ligases. Studies on the CoA ligase IpfF have shown its ability to convert various phenylpropanoic acids into their corresponding CoA derivatives. nih.govcsic.es While 2-(4-Ethylphenyl)propanoic acid was not explicitly tested, the broad substrate specificity of IpfF suggests it could also be a substrate for this enzyme. The formation of a CoA ester would facilitate further metabolism, including potential entry into the Krebs cycle.

| Enzyme | Predicted Reaction | Significance |

|---|---|---|

| Cytochrome P450 (e.g., CYP2C9) | Hydroxylation of the ethyl group and aromatic ring | Primary detoxification and elimination pathway |

| Acyl-CoA Ligase (e.g., IpfF) | Formation of 2-(4-Ethylphenyl)propanoyl-CoA | Activation for further degradation or conjugation |

Microbial Degradation and Bioremediation Potential

The microbial degradation of profen drugs is an area of significant research due to their presence as environmental contaminants. Several bacterial strains have been identified that can degrade ibuprofen and other structurally related compounds, suggesting a potential for the bioremediation of 2-(4-Ethylphenyl)propanoic acid. mdpi.comresearchgate.netmdpi.com

Studies have shown that bacteria from genera such as Sphingomonas, Pseudomonas, and Bacillus are capable of utilizing profens as a sole source of carbon and energy. nih.govmdpi.comresearchgate.net For instance, Sphingopyxis granuli RW412 has been shown to mineralize 2-(4-methylphenyl)propanoic acid, a close structural analog of 2-(4-Ethylphenyl)propanoic acid. nih.gov The degradation pathway in these microorganisms often initiates with the formation of a CoA ester, followed by oxidation of the side chain and cleavage of the aromatic ring. nih.govresearchgate.net

The key steps in the proposed microbial degradation pathway are:

Activation: Formation of 2-(4-Ethylphenyl)propanoyl-CoA.

Side-chain Oxidation: Oxidation of the ethyl group.

Aromatic Ring Cleavage: Dioxygenase-catalyzed opening of the aromatic ring to form aliphatic intermediates.

Central Metabolism: Funneling of the resulting intermediates into central metabolic pathways like the Krebs cycle.

The ability of various microbial communities to degrade this compound highlights its potential for natural attenuation in contaminated environments and for use in engineered bioremediation systems.

Formation of Transformation Products and Their Characterization

The biotransformation of 2-(4-Ethylphenyl)propanoic acid, both in vivo and through microbial action, leads to the formation of various transformation products. The characterization of these products is crucial for understanding the complete metabolic and degradation pathways.

In mammalian systems, the primary transformation products are expected to be hydroxylated derivatives, as detailed in section 6.1. In microbial systems, a wider array of intermediates can be formed, including catechols and ring-fission products. researchgate.net

The table below summarizes the potential transformation products and the analytical methods used for their characterization.

| Transformation Product | Origin | Characterization Techniques |

|---|---|---|

| Hydroxylated derivatives | In vivo metabolism, Microbial degradation | LC-MS/MS, GC-MS, NMR |

| 2-(4-Ethylphenyl)propanoyl-CoA | Microbial degradation | LC-MS/MS |

| Catechol derivatives | Microbial degradation | GC-MS, HPLC with UV/fluorescence detection |

| Ring-fission products | Microbial degradation | GC-MS, NMR |

The structural elucidation of these transformation products relies heavily on mass spectrometry for determining molecular weight and fragmentation patterns, and NMR spectroscopy for definitive structural assignment. These techniques are essential for confirming the proposed metabolic and degradation pathways.

Environmental Toxicology and Ecological Impact of 2 4 Ethylphenyl Propanoic Acid

Environmental Occurrence and Distribution Studies

The primary pathway for pharmaceuticals and their byproducts to enter the environment is through human and veterinary use, followed by excretion and subsequent discharge into wastewater systems. nanogap.es Conventional wastewater treatment plants (WWTPs) are often unable to completely remove these complex molecules, leading to their release into surface waters, and potential infiltration into groundwater and soil. nanogap.esnih.gov

While specific monitoring studies for 2-(4-Ethylphenyl)propanoic acid in environmental compartments are not widely available in published literature, extensive research has documented the presence of ibuprofen (B1674241) and its major metabolites. For instance, ibuprofen has been detected in wastewater influents at concentrations up to 94.0 μg/L, in effluents up to 10.7 μg/L, and in river samples as high as 3.9 μg/L. sigmaaldrich.com Its transformation products, such as 1-hydroxyibuprofen and 2-hydroxyibuprofen, have also been found in wastewater influents at concentrations of several thousand ng/L. nih.gov Given that 2-(4-Ethylphenyl)propanoic acid is an impurity in ibuprofen formulations, its presence in these environmental matrices is highly probable, though likely at lower concentrations than the parent drug and its primary metabolites. The lack of specific detection and quantification data for 2-(4-Ethylphenyl)propanoic acid represents a significant data gap in understanding its environmental distribution.

Table 1: Environmental Concentrations of Ibuprofen (as a proxy)

| Environmental Matrix | Concentration Range | Location/Reference |

|---|---|---|

| Wastewater Influent | 12 - 373 µg/L | Spain copernicus.org |

| Wastewater Influent | 13,100 ng/L | Finland edqm.eu |

| Wastewater Effluent | 1 - 48 µg/L | Spain copernicus.org |

| Surface Water | 5 - 280 ng/L | Taiwan edqm.eu |

| Surface Water | up to 1417 ng/L | China edqm.eu |

| Groundwater | 3 - 395 ng/L | Europe nih.gov |

| Soil | 321 - 610 µg/kg | Pakistan edqm.eu |

Ecotoxicological Assessments in Aquatic and Terrestrial Systems

Ecotoxicological studies are crucial for determining the potential harm a chemical substance can cause to ecosystems. For 2-(4-Ethylphenyl)propanoic acid, specific ecotoxicological data is very limited. Hazard classifications from suppliers indicate it is harmful if swallowed and may cause skin and serious eye irritation. nih.govnih.gov However, these are not comprehensive ecotoxicological assessments for environmental organisms. Therefore, the effects of the parent compound, ibuprofen, are often used as a surrogate to estimate potential risks.

Acute toxicity tests determine the effects of short-term exposure to high concentrations of a substance, while chronic tests assess long-term exposure to lower, more environmentally relevant concentrations. nih.gov Studies on ibuprofen have shown a range of toxic effects on standard model organisms.

For example, acute exposure to ibuprofen can be toxic to aquatic life, with effects observed on fish, invertebrates like Daphnia magna, and algae. nih.govresearchgate.net Chronic exposure to even low concentrations of ibuprofen (µg/L range) can lead to adverse effects on the growth, reproduction, and behavior of aquatic organisms. nih.gov For instance, chronic studies on the freshwater fish Pimephales promelas (fathead minnow) have been conducted, though specific data for 2-(4-Ethylphenyl)propanoic acid is absent.

Table 2: Acute Ecotoxicity of Ibuprofen to Aquatic Organisms (as a proxy)

| Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|

| Daphnia magna (Water flea) | EC50 (Immobilisation) | Data varies | researchgate.net |

| Pimephales promelas (Fathead minnow) | LC50 (Mortality) | Data varies | fda.gov |

| Lemna minor (Duckweed) | EC50 (Growth Inhibition) | Data varies | edqm.eu |

| Green Algae | NOEC (Growth) | 0.01 | fda.gov |

This table shows representative data for ibuprofen, as specific acute toxicity data for 2-(4-Ethylphenyl)propanoic acid in these model organisms is not available in the reviewed literature.

Cytotoxicity refers to the ability of a substance to kill cells, while genotoxicity refers to damage to the genetic material (DNA). Such damage can have severe long-term consequences for organisms. nih.gov

Studies on ibuprofen have demonstrated both cytotoxic and genotoxic potential in aquatic organisms. For example, ibuprofen has been shown to cause cyto-genotoxicity in the fish Cnesterodon decemmaculatus at environmentally relevant concentrations (50 and 100 μg/L), as indicated by micronucleus tests and comet assays. nih.gov It has also been reported to cause oxidative stress, DNA damage, and disruption of mitochondria in various vertebrate and invertebrate species. fda.gov While some studies on propionic acid derivatives have explored mutagenic effects, specific research on the cytotoxic and genotoxic effects of 2-(4-Ethylphenyl)propanoic acid on environmental organisms is currently lacking. nih.gov

Biodegradation Kinetics and Environmental Persistence

The persistence of a chemical in the environment is determined by how quickly it is broken down by biological (biodegradation) and non-biological (e.g., photolysis) processes. A compound with a long half-life is considered persistent and has a greater potential to cause long-term environmental harm.

Research on ibuprofen shows that it is not always completely removed in WWTPs and can persist in the aquatic environment. cymitquimica.com Its biodegradation can be slow, and in some cases, its degradation products may be more toxic than the parent compound. nih.gov Studies have identified bacterial strains, such as Pseudomonas citronellolis, capable of mineralizing ibuprofen, highlighting the role of microbial communities in its removal. cymitquimica.com The degradation of related compounds like 3-phenylpropanoic acid has also been investigated, revealing complex metabolic pathways. cymitquimica.com

There is a clear absence of published studies focusing on the specific biodegradation kinetics and environmental half-life of 2-(4-Ethylphenyl)propanoic acid. Understanding its persistence is critical for accurately assessing its environmental risk.

Risk Assessment Methodologies for Environmental Contamination

Environmental Risk Assessment (ERA) is a formal process to estimate the probability of adverse effects from exposure to a chemical. It typically involves comparing the Predicted Environmental Concentration (PEC) of a substance with its Predicted No-Effect Concentration (PNEC). The PNEC is the concentration below which harmful effects are unlikely to occur. A PEC/PNEC ratio greater than 1 suggests a potential risk to the environment. fda.gov

ERAs have been conducted for ibuprofen, with some studies indicating a moderate risk to aquatic environments based on sales data and measured concentrations. fda.gov The PNEC for ibuprofen has been derived from various toxicity endpoints, with values as low as 0.018 μg/L based on biochemical data.

A specific ERA for 2-(4-Ethylphenyl)propanoic acid has not been performed due to the lack of necessary data. To conduct such an assessment, robust information on its environmental concentrations (PEC) and its ecotoxicological effects on a range of organisms (to derive a PNEC) would be required. The absence of this information makes it impossible to currently quantify the environmental risk posed by this specific compound.

Computational Chemistry and in Silico Modeling of 2 4 Ethylphenyl Propanoic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and mode.

In the context of 2-(4-Ethylphenyl)propanoic acid and its analogs, docking studies are often performed to understand their interactions with enzymes like cyclooxygenases (COX-1 and COX-2), which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For instance, docking simulations can reveal how the propanoic acid moiety and the ethylphenyl group fit into the active site of these enzymes. The carboxylate group typically forms crucial hydrogen bonds with active site residues, while the aromatic ring engages in hydrophobic interactions. nih.govnih.gov

The analysis of ligand-protein interactions goes beyond simple binding orientation. It involves identifying specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and salt bridges with the ligand. nih.gov For propanoic acid derivatives, the acidic proton can interact with polar residues, while the ethylphenyl group can form van der Waals contacts with nonpolar pockets within the receptor. nih.govnih.gov These interactions are critical for the stability of the ligand-protein complex and ultimately determine the compound's biological activity. The accuracy of these predictions is often validated by comparing the root-mean-square deviation (RMSD) of the docked conformation with experimentally determined structures, where a value of ≤ 2.0 Å is generally considered reliable. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgijnrd.org These models are built by finding a correlation between calculated molecular descriptors (such as lipophilicity, electronic properties, and steric factors) and the experimentally measured activity of a series of compounds. ijnrd.org

For a class of compounds like phenylpropanoic acids, QSAR studies can help in understanding which structural features are important for their activity and in designing new, more potent analogs. researchgate.net For example, a QSAR model might reveal that increasing the hydrophobicity of the substituent on the phenyl ring up to a certain point enhances anti-inflammatory activity. These models can range from simple linear equations to more complex machine learning algorithms like artificial neural networks. ijnrd.org

The development of a robust QSAR model involves several steps, including dataset selection, calculation of molecular descriptors, model building, and rigorous validation. wikipedia.orgnih.gov Once validated, these models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. wikipedia.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. Unlike static docking, MD simulations can capture the flexibility of both the ligand and the protein, offering a more realistic representation of the binding process.

Furthermore, MD simulations can shed light on how the compound interacts with and permeates through biological membranes, which is a critical aspect of its absorption and distribution in the body. mdpi.com

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a drug. These models use the chemical structure of a molecule to predict properties such as its solubility, permeability, plasma protein binding, and metabolic stability.